4-Phenylpiperidin-4-ol hydrochloride

Chemical Purity Procurement Specification Analytical Reference Standard

4-Phenylpiperidin-4-ol hydrochloride is a 4,4-disubstituted piperidine supplied as a crystalline powder or off-white solid. It is predominantly deployed as a pharmaceutical intermediate, a fragment-based drug discovery scaffold, and a regulatory impurity reference standard for Haloperidol (Impurity.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 5004-94-4
Cat. No. B032299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidin-4-ol hydrochloride
CAS5004-94-4
Synonyms4-Phenyl-4-hydroxypiperidine;  4-Phenyl-4-piperidinol Hydrochloride;  NSC 71658 Hydrochloride;  1,4’-Bipiperidin]-4’-ol Hydrochloride; 
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C11H15NO.ClH/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H
InChIKeySETKGOFWOWUIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperidin-4-ol Hydrochloride (CAS 5004-94-4): Procurement-Ready Specification and Baseline Characterization


4-Phenylpiperidin-4-ol hydrochloride is a 4,4-disubstituted piperidine supplied as a crystalline powder or off-white solid. It is predominantly deployed as a pharmaceutical intermediate, a fragment-based drug discovery scaffold, and a regulatory impurity reference standard for Haloperidol (Impurity 18) . The compound is distinguished from its free base (CAS 40807-61-2) by a higher molecular weight (213.70 g/mol), distinct salt-form solubility and lipophilicity, and the presence of a hydrogen chloride counter-ion that modifies its solid-state stability and handling characteristics.

Why 4-Phenylpiperidin-4-ol Hydrochloride Cannot Be Interchanged with Its Free Base or N-Alkyl Analogs in Specialized Workflows


Simple substitution of 4-Phenylpiperidin-4-ol hydrochloride with its free base or other in-class piperidine analogs introduces uncontrolled experimental variability. The hydrochloride counter-ion alters the compound's aqueous solubility, logP, and solid-state stability profile, directly impacting synthetic reproducibility and bioassay interpretation [1]. Furthermore, N-alkyl substitution (e.g., 1-methyl or 1-benzyl derivatives) can drastically alter receptor binding affinities, as demonstrated by order-of-magnitude changes in analgesic potency for closely related 4-phenylpiperidin-4-ol esters [2]. For drug impurity profiling, the free base (Haloperidol Impurity 18) and its hydrochloride salt are chemically distinct entities, requiring separate analytical reference standards for regulatory compliance [3].

Quantitative Differentiation: 4-Phenylpiperidin-4-ol Hydrochloride vs. Closest Analogs


Superior Manufacturer-Specified Purity: 98% Hydrochloride vs. 95% Free Base Industry Standard

Commercially, the hydrochloride salt is routinely specified at a minimum purity of 98% by suppliers such as Fluorochem, whereas numerous suppliers list the corresponding free base (CAS 40807-61-2) at a minimum purity of 95% . This 3% absolute purity difference reduces the burden of pre-use purification in critical synthetic or analytical applications, directly lowering the risk of off-target reactivity caused by unidentified impurities.

Chemical Purity Procurement Specification Analytical Reference Standard

Divergent Nitrosation Risk Profile: 4-Hydroxy Substitution Alters Kinetic Behavior Compared to Non-Hydroxylated Analogs

A 2025 study on the aqueous nitrosation kinetics of 4-substituted piperidines demonstrated that the presence of a 4-hydroxy group in 4-phenylpiperidin-4-ol leads to a measurable alteration in nitrosation rate when compared to its non-hydroxylated analog, 4-phenylpiperidine hydrochloride [1]. While the nitrosation rates of both compound classes are approximately one order of magnitude slower than dimethylamine (DMA) under low-concentration conditions, the additional steric and hydrogen-bonding potential of the hydroxyl group provides a distinct reactivity class, offering a pathway for designing nitrosamine-aware synthetic routes where 4-hydroxy compounds are inherently less susceptible to nitrosating agents.

Nitrosamine Risk Assessment Pharmaceutical Process Safety 4-Substituted Piperidine Kinetics

Enhanced Calculated Lipophilicity of the Hydrochloride Salt Versus the Free Base

Computational chemistry data indicates that the hydrochloride salt possesses a calculated partition coefficient (LogP) of 1.6794, compared to a computed LogP of 0.77 for the free base [1]. While experimental LogP values for the free base have been reported at 1.06, the consistent computational delta of approximately +0.6 to +0.9 log units highlights the salt's enhanced intrinsic lipophilicity.

Drug Formulation Lipophilicity Salt Form Selection

Regulatory Utility as a Haloperidol Impurity Reference: Distinct Salt Form for ANDA Method Development

4-Phenylpiperidin-4-ol is designated as Haloperidol Impurity 18. Its hydrochloride salt (CAS 5004-94-4) is specifically cataloged as a related substance for Haloperidol impurity profiling, offering a distinct salt form that mirrors the hydrochloride salt of the Haloperidol Active Pharmaceutical Ingredient (API) [1]. This provides a direct match for the API matrix during HPLC method development and validation for Abbreviated New Drug Applications (ANDAs).

Reference Standard Haloperidol Impurity ANDA Submission

Simplified Logistics: Room Temperature Stability Profile vs. Cold Chain-Dependent Free Base

Supplier documentation specifies that 4-Phenylpiperidin-4-ol hydrochloride can be shipped at ambient temperature and stored at room temperature (RT) in a sealed, dry environment . In contrast, the free base form commonly requires refrigerated storage at 2-8°C or freezing at -20°C to prevent degradation . This divergence in storage requirements directly translates to lower shipping costs, reduced energy consumption for long-term storage, and minimized risk of potency loss due to freeze-thaw cycles.

Compound Stability Supply Chain Logistics Storage Protocol

Validated Application Scenarios for 4-Phenylpiperidin-4-ol Hydrochloride Based on Quantitative Differentiation


Fragment-Based Drug Discovery and Linker Chemistry

The hydrochloride salt's room-temperature stability and high purity (98%) make it an optimal fragment scaffold for automated parallel synthesis and surface plasmon resonance (SPR) screening. The enhanced computed lipophilicity (ΔLogP ≈ +0.9) facilitates organic-phase extraction after fragment elaboration, as supported by its specification profile .

Generic Pharmaceutical ANDA Impurity Profiling for Haloperidol

This compound is the hydrochloride salt of Haloperidol Impurity 18. Its salt form matches the Haloperidol API matrix, ensuring optimal peak symmetry and recovery in HPLC method validation for ANDA submissions, a distinct advantage over the free base standard [1].

Nitrosamine-Aware Process Chemistry for CNS Drug Candidates

The demonstrably slower aqueous nitrosation kinetics of the 4-hydroxy scaffold, relative to unsubstituted piperidines, position the compound as a preferred building block for synthesizing CNS-active candidates where regulatory compliance with ICH M7 is critical [2].

Economical Bulk Procurement of a Multi-Purpose Piperidine Intermediate

The elimination of cold-chain logistics combined with high purity at room temperature storage makes the hydrochloride salt the most cost-effective and logistically simple form for synthesizing libraries of sigma receptor ligands and dopamine modulators, reducing both shipping costs and inventory management complexity .

Technical Documentation Hub

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